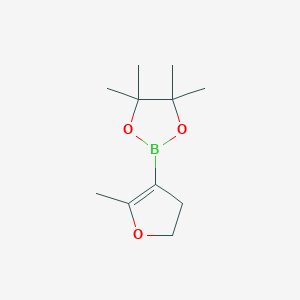
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom makes these compounds valuable intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrofuran derivative with a boron-containing reagent. Commonly, this might involve the use of boronic acids or boronate esters under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a wide range of functionalized organic compounds.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into boron-containing compounds for therapeutic uses, such as in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced materials.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-3-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and properties. The presence of the 5-methyl-2,3-dihydrofuran-4-yl group provides unique steric and electronic effects that can influence the compound’s behavior in chemical reactions.
特性
分子式 |
C11H19BO3 |
|---|---|
分子量 |
210.08 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H2,1-5H3 |
InChIキー |
JUQCLKZAHDRORK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















